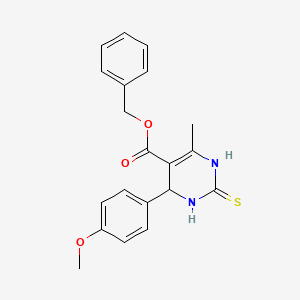

benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Beschreibung

Benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a benzyl ester at position 5, a 4-methoxyphenyl substituent at position 4, and a thiocarbonyl (sulfanylidene) group at position 2. This scaffold is synthesized via acid-catalyzed cyclocondensation of substituted benzaldehydes, thiourea, and β-keto esters, a method widely used for analogous compounds (e.g., ethyl derivatives in ). The sulfanylidene group distinguishes it from oxo-containing analogues, influencing hydrogen bonding and electronic properties ().

Eigenschaften

IUPAC Name |

benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-13-17(19(23)25-12-14-6-4-3-5-7-14)18(22-20(26)21-13)15-8-10-16(24-2)11-9-15/h3-11,18H,12H2,1-2H3,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRNMGAFTYGZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally benign is preferred to minimize the ecological impact.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ester moiety can be reduced to form alcohols.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular:

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays have been conducted to evaluate the effectiveness of these compounds against pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

- The compound demonstrates promising results in inhibiting microbial biofilm formation, which is crucial for treating infections caused by multidrug-resistant pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research has focused on the synthesis of molecular hybrids that incorporate the tetrahydropyrimidine structure along with known anticancer agents. Key findings include:

- The development of new compounds that exhibit cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells .

- Studies suggest that some derivatives induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Various studies have employed computational methods such as quantitative structure–activity relationship (QSAR) analysis to design new derivatives with enhanced efficacy . This approach allows researchers to predict how changes in chemical structure can influence biological activity.

Synthesis and Evaluation

The synthesis of benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several chemical reactions that yield derivatives with varying biological activities. The following table summarizes some synthesized derivatives and their corresponding activities:

Wirkmechanismus

The mechanism of action of benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Key Substituents and Physical Properties of Analogues

Key Observations :

- 2).

- Aromatic Substituents : The 4-methoxyphenyl group in the target compound provides electron-donating effects, stabilizing the pyrimidine ring and altering reactivity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ).

- Thiocarbonyl vs. Oxo : Sulfanylidene derivatives exhibit distinct hydrogen-bonding patterns (e.g., S···H interactions in ) compared to oxo analogues, affecting crystal packing and solubility ().

Structural and Conformational Analysis

- Ring Conformation : The tetrahydropyrimidine ring adopts boat-like conformations in sulfanylidene derivatives (), while oxo analogues () may favor planar arrangements.

Biologische Aktivität

Benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as "the compound") is a notable member of the tetrahydropyrimidine derivatives. This article delves into its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H21N3O2S

- Molecular Weight : 367.47 g/mol

- Structural Features : It features a tetrahydropyrimidine ring with a sulfanylidene group and methoxyphenyl substituents that enhance its biological activity and solubility.

Biological Activity Overview

Research indicates that compounds within this structural class exhibit significant biological activities, primarily in antimicrobial and cytotoxic domains. The following sections summarize key findings regarding the biological activity of this compound.

Antibacterial Activity

The antibacterial properties of the compound have been evaluated against various Gram-positive and Gram-negative bacteria. The results indicate potent activity against several strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM |

| Escherichia coli | 200 nM |

| Klebsiella pneumoniae | 200 nM |

These findings suggest that the compound exhibits stronger antibacterial effects compared to traditional antibiotics like tetracycline .

The mechanism by which benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its antibacterial effects involves the inhibition of bacterial DNA synthesis. Similar compounds have been shown to disrupt DNA replication through the generation of reactive oxygen species (ROS) upon reduction in anaerobic conditions, leading to cell death .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including the compound . The study reported:

- Objective : To assess the antibacterial activity against resistant bacterial strains.

- Methodology : Disc diffusion method and broth microdilution were employed.

- Results : The compound demonstrated significant inhibition against MRSA strains with an MIC value lower than that of conventional antibiotics .

Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of the compound on human cancer cell lines:

Q & A

Q. Advanced Optimization Strategies

- Catalyst Screening : Potassium carbonate enhances nucleophilic substitution efficiency in benzylation steps .

- Purity Monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates .

- Yield Improvement : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

How is the crystal structure of this compound determined, and what insights do hydrogen-bonding patterns provide?

Basic Structural Characterization

X-ray crystallography is the gold standard. Key steps:

- Data Collection : Single crystals are mounted on a diffractometer (e.g., Bruker D8 VENTURE) .

- Refinement : SHELXL refines atomic positions and thermal parameters .

- Visualization : ORTEP-3 generates 3D representations of the molecule .

Advanced Analysis of Hydrogen Bonding

The compound forms ribbons via N–H···O and N–H···S interactions (Fig. 1). In the hydrate form (II), channels along C2/c symmetry axes host water molecules . Graph-set analysis (R²₂(8) and R⁴₄(20) motifs) reveals how packing influences solubility and stability .

Q. Table 1: Hydrogen-Bonding Motifs in Crystal Structures

| Motif Type | Donor-Acceptor Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| N–H···O | 2.85–3.10 | 150–165 | Ribbon formation |

| N–H···S | 3.30–3.45 | 155–160 | Stabilizes layers |

What biological activities have been reported for this compound, and how are inhibition kinetics evaluated?

Basic Bioactivity Screening

The compound exhibits thymidine phosphorylase (TP) inhibition, a target in cancer therapy. Key findings:

Q. Advanced Mechanistic Studies

Q. Table 2: Thymidine Phosphorylase Inhibition Data

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Title Compound | 350.6 ± 0.6 | Non-competitive |

| Positive Control (Tipiracil) | 0.12 | Competitive |

How can contradictions in crystallographic or synthetic data be resolved?

Q. Basic Resolution Approaches

Q. Advanced Data Reconciliation

- High-Resolution XRD : Compare experimental and simulated PXRD patterns to identify phase impurities .

- DFT Calculations : Optimize molecular geometry using Gaussian09 to validate crystallographic bond lengths/angles .

What role do substituents play in modulating the compound’s reactivity and bioactivity?

Q. Basic Structure-Activity Relationship (SAR)

Q. Advanced Reactivity Studies

- Derivatization : Replace the benzyl ester with methyl or ethyl groups to study steric effects on TP binding .

- Regioselectivity : Use DFT to predict sites for electrophilic substitution (C-5 vs. C-6 positions) .

How is computational chemistry applied to study this compound’s properties?

Q. Basic Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.